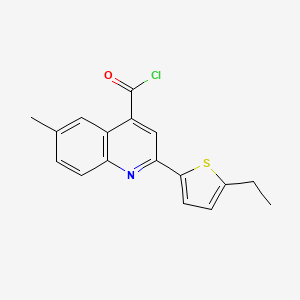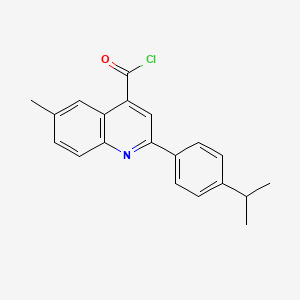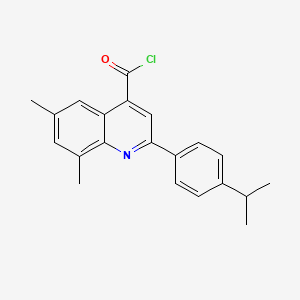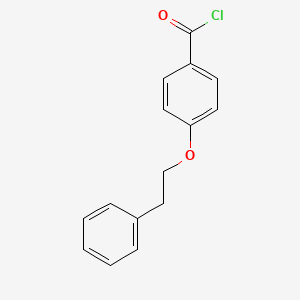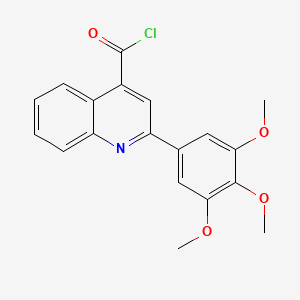![molecular formula C14H10ClFO2 B1393946 2-[(2-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160249-73-9](/img/structure/B1393946.png)
2-[(2-Fluorobenzyl)oxy]benzoyl chloride
Descripción general
Descripción
“2-[(2-Fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “2-[(2-Fluorobenzyl)oxy]benzoyl chloride” can be represented by the SMILES notation:C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)F . Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2-Fluorobenzyl)oxy]benzoyl chloride” are not available, it’s known that 2-Fluorobenzoyl chloride reacts with ethyl 5-amino-1-methylpyrazole-4-carboxylate to give N-mono-N,N-di-substituted intermediate which on ring closure yields heteroannulated oxazinone .Aplicaciones Científicas De Investigación
Synthesis of 4(3H)-quinazolinones
2-Fluoro substituted benzoyl chlorides, including 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, are used in the synthesis of 4(3H)-quinazolinones. This process involves cyclocondensation with 2-amino-N-heterocycles and has shown moderate activity against various tumor cell lines (Deetz et al., 2001).
Drug Analysis Techniques
In drug analysis, fluoroaryl derivatives, including those from 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, are synthesized for use in gas chromatography electron capture negative ion chemical ionization mass spectrometry. This technique enhances the detection of specific drugs in plasma (Murray et al., 1985).
Synthesis of Prasugrel Intermediate
An improved method for synthesizing prasugrel intermediate involves 2-fluorobenzyl bromide, related to 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, demonstrating its application in industrial pharmaceutical production (Zheng, 2013).
Spectroscopy and Excited State Dynamics
The study of benzyl and substituted benzyl radicals, including p-fluorobenzyl derived from 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, is vital in understanding their spectroscopy and excited state dynamics. This research is critical in photophysics and photochemistry (Fukushima & Obi, 1990).
Oxidation Reactions
2-[(2-Fluorobenzyl)oxy]benzoyl chloride derivatives are used in oxidation reactions to obtain p-fluorobenzaldehyde and p-fluorobenzoic acid. This showcases its role in chemical synthesis and organic reaction mechanisms (Conte et al., 1998).
DNA Cleaving Agents
Conjugates of O-benzoyl oxime esters with intercalators, derived from benzoyl chlorides like 2-[(2-Fluorobenzyl)oxy]benzoyl chloride, can cleave DNA efficiently when exposed to UV light. This has potential applications in molecular biology and genetic engineering (Hwu et al., 2013).
Synthesis of 5-nitrobenzo[d]oxazole Derivatives
An innovative synthesis route for 5-nitrobenzoxazole derivatives starts from 2-fluoro-5-nitroaniline and benzoyl chloride derivatives, highlighting its utility in organic synthesis and chemical engineering (Vosooghi et al., 2014).
Propiedades
IUPAC Name |
2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-14(17)11-6-2-4-8-13(11)18-9-10-5-1-3-7-12(10)16/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYFOIBOGLGLQRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorobenzyl)oxy]benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Ethoxy(oxo)acetyl]-3-phenyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B1393864.png)

![Ethyl 2-morpholin-4-ylthieno[2,3-d][1,3]thiazole-5-carboxylate](/img/structure/B1393866.png)



